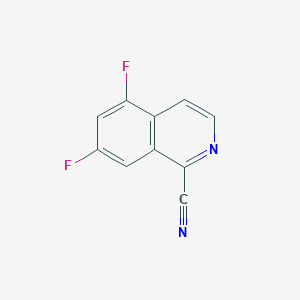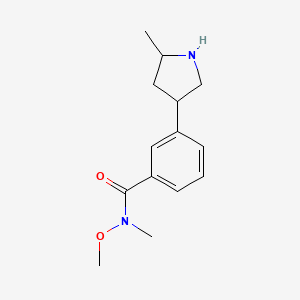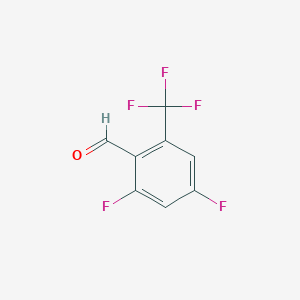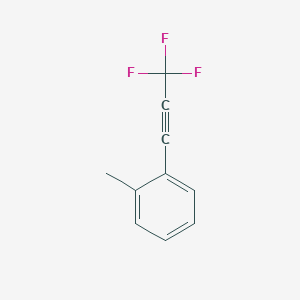
1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene is an organic compound with the molecular formula C10H7F3 It is characterized by the presence of a trifluoropropynyl group attached to a methylbenzene ring
Métodos De Preparación
The synthesis of 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene typically involves the reaction of 1-methyl-2-bromobenzene with trifluoropropyne under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include a temperature range of 80-100°C and a reaction time of several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoropropynyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoropropynyl group makes it valuable in the development of fluorinated compounds.
Medicine: The compound’s fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene involves its interaction with specific molecular targets. The trifluoropropynyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Comparación Con Compuestos Similares
1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene can be compared with similar compounds such as:
1-Methyl-4-(3,3,3-trifluoroprop-1-ynyl)benzene: This compound has a similar structure but with the trifluoropropynyl group attached at a different position on the benzene ring.
1,3-Bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups instead of a trifluoropropynyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific trifluoropropynyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H7F3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
1-methyl-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H7F3/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3 |
Clave InChI |
MQELTMAEBKFZSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C#CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)

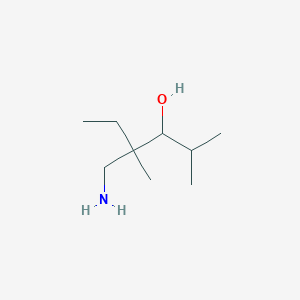
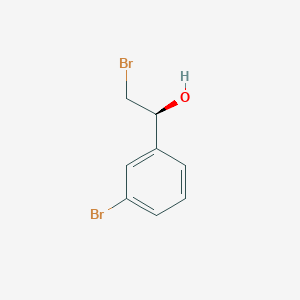
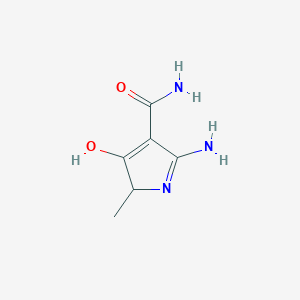
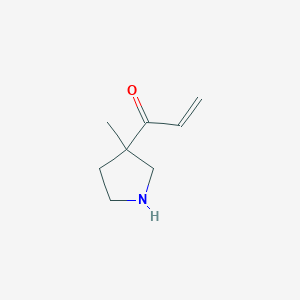

![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)

